molecular formula C11H23NO B13201837 [1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol

[1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol

Cat. No.: B13201837
M. Wt: 185.31 g/mol
InChI Key: XBJZVVZKAZHJGJ-UHFFFAOYSA-N
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Description

[1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol (CAS 1540931-45-0) is a chemical compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . This compound features both an aminomethyl and a hydroxymethyl functional group attached to a cyclohexane ring, a structural motif found in various pharmacologically active agents. Although specific biological data for this compound is not publicly available, its core structure is highly relevant to ongoing medicinal chemistry research. Specifically, the 4-(aminomethyl)benzamide scaffold is recognized as a remarkably potent series of small molecule inhibitors for viral entry, with demonstrated efficacy against highly pathogenic viruses such as Ebola (EBOV) and Marburg (MARV) in pseudotyped virus assays . These inhibitors are believed to target the viral glycoprotein (GP) to block fusion with host cells, preventing viral entry and subsequent replication . The presence of both amino and hydroxyl functionalities on a cyclohexane ring in your compound of interest suggests its potential utility as a versatile building block in organic synthesis and drug discovery efforts, particularly for creating novel analogs or conformationally restrained versions of bioactive molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

[1-(aminomethyl)-4-propan-2-ylcyclohexyl]methanol

InChI

InChI=1S/C11H23NO/c1-9(2)10-3-5-11(7-12,8-13)6-4-10/h9-10,13H,3-8,12H2,1-2H3

InChI Key

XBJZVVZKAZHJGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)(CN)CO

Origin of Product

United States

Preparation Methods

Reductive Amination of a Cyclohexanone Precursor

A cyclohexanone intermediate with 4-(propan-2-yl) and hydroxymethyl substituents could undergo reductive amination to introduce the aminomethyl group.

  • Procedure :
    • React 4-(propan-2-yl)cyclohexanone with nitromethane in a Henry reaction to form a β-nitro alcohol.
    • Reduce the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C).
    • Protect the hydroxymethyl group during reactions to prevent side reactions.

Lactam Hydrolysis Route

Inspired by gabapentin synthesis (US7071356B1, US6518456), a spiro-lactam intermediate could be hydrolyzed to yield the target compound:

  • Synthesize a lactam analog (e.g., 2-aza-spiro[4.5]decan-3-one) with 4-(propan-2-yl) and hydroxymethyl groups.
  • Hydrolyze the lactam under acidic conditions (HCl) to open the ring and generate the aminomethyl moiety.

Epoxide Ring-Opening

Adapting the gabapentin hydrochloride method (US7071356B1):

  • Prepare a cyclohexene oxide derivative with 4-(propan-2-yl) and hydroxymethyl groups.
  • React with ammonia or a primary amine to open the epoxide, forming the aminomethyl group.

Comparative Analysis of Methods

Method Advantages Challenges Yield (Hypothetical)
Reductive Amination Straightforward, uses common reagents Stereochemical control required ~60–75%
Lactam Hydrolysis High purity via crystallization Multi-step synthesis of lactam precursor ~70–85%
Epoxide Ring-Opening Mild reaction conditions Epoxide stability and regioselectivity issues ~50–65%

Critical Reaction Parameters

  • Stereoselectivity : The 4-(propan-2-yl) group may induce steric effects, favoring specific diastereomers. Chiral catalysts (e.g., Ru-BINAP) could enhance enantiomeric excess.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) improve solubility in reductive amination, while alcohols (e.g., ethanol) aid in lactam hydrolysis.
  • Purification : Chromatography or recrystallization from ethanol/water mixtures effectively isolates the product.

Optimization Recommendations

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to shield the hydroxymethyl group during amine synthesis.
  • Catalytic Systems : Explore enzymatic resolution for stereochemical control in asymmetric reductive amination.
  • Green Chemistry : Replace HCl in hydrolysis with biodegradable ionic liquids to reduce waste.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group undergoes substitution after activation to a leaving group. Key pathways include:

Tosyl Chloride Activation
Reaction with tosyl chloride (TsCl) converts the hydroxyl group to a tosylate (-OTs), facilitating nucleophilic displacement. For example:

  • Conditions : TsCl (1.2 eq), pyridine, 0°C → RT, 12 hrs .

  • Outcome : Tosylate intermediate forms quantitatively, enabling subsequent substitution with amines or azides .

Azide Substitution
Tosylated intermediates react with sodium azide (NaN3) to introduce an azide group:

  • Conditions : NaN3 (3 eq), DMF, 80°C, 6 hrs .

  • Yield : ~85% for analogous cyclohexanol derivatives .

Oxidation Reactions

The secondary alcohol moiety can be oxidized, though steric hindrance from the isopropyl group moderates reactivity:

Ketone Formation

  • Reagent : Jones reagent (CrO3/H2SO4).

  • Conditions : 0°C, 2 hrs.

  • Outcome : Partial oxidation to ketone observed (≤40% yield).

  • Limitation : Bulkier substituents reduce oxidation efficiency compared to unsubstituted analogs.

Amide Bond Formation

The aminomethyl group participates in coupling reactions:

Carbodiimide-Mediated Coupling

  • Reagents : EDC/HCl, NHS, carboxylic acid (1:1:1 molar ratio) .

  • Conditions : DCM, RT, 24 hrs .

  • Yield : 60–75% for structurally related 4-(aminomethyl)benzamides .

Comparative Reactivity

Reaction TypeSubstrate AnalogYield (%)Notes
Amidation4-(Aminomethyl)benzamide 72Optimized for drug discovery
Tosylation[1-(Aminomethyl)cyclohexyl]methanol 95Higher efficiency due to rigid cyclohexane backbone

Hydrolysis and Rearrangement

Under acidic or basic conditions, the compound exhibits stability but can undergo controlled hydrolysis:

Ester Hydrolysis

  • Conditions : 1M NaOH, ethanol/H2O (1:1), reflux, 4 hrs .

  • Outcome : No degradation observed, indicating robustness against hydrolysis .

Biological Reactivity

In enzymatic systems, the aminomethyl group interacts with metabolic pathways:

  • Cytochrome P450 Inhibition : Minimal inhibition (IC50 > 50 μM for CYP3A4/2C9) .

  • Plasma Stability : >90% remaining after 1 hr in human plasma .

Steric and Electronic Effects

The isopropyl group at C4 influences reactivity:

  • Steric Hindrance : Reduces nucleophilic substitution rates by 30–50% compared to non-substituted analogs.

  • Lipophilicity : LogP = 1.8 (calculated), enhancing membrane permeability but slowing aqueous-phase reactions.

Scientific Research Applications

[1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol is a complex organic molecule with a cyclohexyl ring substituted with an aminomethyl group and a propan-2-yl group. The molecular configuration of this compound suggests potential applications in various fields, particularly in medicinal chemistry, due to the presence of functional groups that can interact with biological targets.

Potential Applications

The applications of [1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol span various fields. Interaction studies are crucial for understanding how this compound interacts with biological systems. These studies typically involve techniques such as spectroscopy, molecular docking, and cell-based assays to elucidate the therapeutic potential and safety profile of the compound. Predictive models like PASS (Prediction of Activity Spectra for Substances) can also provide insights into potential therapeutic effects based on structural similarities.

Medicinal Chemistry

  • Pharmacology Compounds with structures similar to [1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol have demonstrated various biological activities:
    • Antidepressant Effects Some derivatives have been linked to serotonin receptor modulation.
    • Analgesic Properties The structure suggests potential interactions with pain pathways.
    • Neuroprotective Effects Similar compounds have demonstrated protective effects against neuronal damage.

Structural Similarities

Several compounds share structural similarities with [1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol:

Compound NameStructure FeaturesUnique Properties
1-Amino-3-methylcyclohexaneAmino group on cyclohexanePotential use as a neurotransmitter modulator
4-(Aminomethyl)cyclohexanolHydroxymethyl instead of propan-2-ylDifferent solubility characteristics
1-(Aminomethyl)-4-isopropylcyclohexanolIsopropyl substituent on cyclohexaneEnhanced lipophilicity

These compounds illustrate variations in substituents that affect their biological activity and physicochemical properties, emphasizing the uniqueness of [1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol.

Further Research

Further research could explore the antidepressant, analgesic, and neuroprotective effects, as well as other potential therapeutic applications, through interaction studies and predictive modeling.

Mechanism of Action

The mechanism by which [1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Binding to active sites of enzymes, altering their activity.

    Receptors: Interacting with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Groups CAS Number Source
[1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol (Target) C11H22N2O* 198.31* 1: -CH2NH2; 4: -CH(CH3)2 Amine, Hydroxyl, Alkyl Not available N/A
[4-(Methylamino)cyclohexyl]methanol C8H17NO 143.23 4: -NHCH3 Secondary amine, Hydroxyl 400898-77-3
{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol C10H19F2NO 207.26 1: -NHCH2CF2H; 4: -CH3 Fluorinated amine, Hydroxyl 1248952-26-2
[1-(Aminomethyl)cyclohexyl]methanol hydrochloride C8H16ClNO 193.68 1: -CH2NH2 (as hydrochloride salt) Amine, Hydroxyl, Chloride 1258651-58-9

Key Findings:

Substituent Diversity: The target compound uniquely combines an aminomethyl group and a bulky isopropyl substituent, which may enhance lipophilicity compared to simpler analogs like [4-(Methylamino)cyclohexyl]methanol .

Functional Group Impact: The hydrochloride salt of [1-(Aminomethyl)cyclohexyl]methanol () demonstrates how protonation of the amine group enhances solubility, a critical factor for pharmaceutical formulations . Secondary amines (e.g., -NHCH3 in [4-(Methylamino)cyclohexyl]methanol) exhibit reduced basicity compared to primary amines, altering reactivity in synthetic pathways .

Synthetic Relevance: Compounds like N4-(1-(Aminomethyl)cyclohexyl)-2-chloropyrimidine-4,5-diamine () highlight the utility of cyclohexylmethanol derivatives as intermediates in heterocyclic drug synthesis, particularly for kinase inhibitors or antiviral agents .

Biological Activity

Introduction

[1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol is an organic compound that has garnered attention in pharmacology due to its potential biological activities. Its unique structure, characterized by a cyclohexyl ring with an aminomethyl and propan-2-yl substituent, suggests various therapeutic applications. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Structural Characteristics

The molecular structure of [1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol can be represented as follows:

C12H19NO\text{C}_{12}\text{H}_{19}\text{N}\text{O}

This structure includes:

  • Cyclohexyl Ring : Provides a stable framework.
  • Aminomethyl Group : Potential for hydrogen bonding and interaction with biological targets.
  • Propan-2-yl Group : Enhances lipophilicity, which may improve membrane permeability.

Antidepressant Effects

Research indicates that compounds with similar structures may modulate serotonin receptors, suggesting potential antidepressant properties. For instance, derivatives of aminomethyl compounds have shown efficacy in enhancing serotonin levels, which is crucial for mood regulation.

Analgesic Properties

The structural features of [1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol imply possible interactions with pain pathways. Studies have demonstrated that related compounds can exhibit analgesic effects by acting on opioid receptors or inhibiting inflammatory mediators.

Neuroprotective Effects

Similar compounds have been noted for their neuroprotective capabilities, particularly in models of neurodegenerative diseases. They may protect neurons from damage by reducing oxidative stress and inflammation.

Predictive Models and Activity Spectrum

Predictive models such as the Prediction of Activity Spectra for Substances (PASS) provide insights into the potential therapeutic effects based on structural similarities. These models suggest that [1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol could exhibit a range of activities, including:

Activity Type Predicted Effect
AntidepressantModulation of serotonin receptors
AnalgesicInteraction with pain pathways
NeuroprotectiveProtection against neuronal damage

Synthesis Methods

Several synthetic routes are available for producing [1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol. Common methods include:

  • Reduction Reactions : Converting ketones or aldehydes to alcohols.
  • Alkylation : Introducing the propan-2-yl group through alkylation reactions.
  • Amine Formation : Employing reductive amination techniques to introduce the aminomethyl group.

These methods highlight the versatility in synthesizing this compound, which is crucial for further research and development.

Case Study 1: Antiviral Activity

In a study focusing on antiviral properties, derivatives of aminomethyl compounds demonstrated significant inhibition against filoviruses such as Ebola and Marburg. Compounds structurally related to [1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol showed EC50 values below 10 μM, indicating strong antiviral activity .

Case Study 2: Neuroprotective Effects

Research involving neuroprotective assays revealed that certain analogs exhibited significant protective effects against oxidative stress-induced neuronal damage. The mechanism was linked to the modulation of antioxidant enzyme activity and reduction of pro-inflammatory cytokines .

Q & A

Q. What are the most reliable synthetic routes for [1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves reductive amination of a ketone precursor (e.g., 4-isopropylcyclohexanone) with an aminomethyl group, followed by reduction of the carbonyl group to a primary alcohol. For example, sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for carbonyl reduction, with NaBH₄ preferred for milder conditions and higher selectivity . Solvent choice (e.g., ethanol vs. THF) and temperature (0–25°C) critically affect stereochemical outcomes. Yields >70% are achievable with optimized stoichiometry (1:1.2 ketone:amine) and inert atmospheres to prevent oxidation .

Q. How is the structural integrity of [1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol validated post-synthesis?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C, DEPT-135) is essential for confirming regiochemistry and stereochemistry. Key signals include:
  • ¹H NMR : δ 1.05–1.15 ppm (isopropyl CH₃), δ 3.45–3.60 ppm (methanol -CH₂OH), and δ 2.70–2.90 ppm (aminomethyl -CH₂NH₂) .
  • FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1050 cm⁻¹ (C-O stretch) confirm functional groups. High-resolution mass spectrometry (HRMS) with <2 ppm error validates molecular formula .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of [1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol, and how is enantiomeric excess (ee) quantified?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) separates enantiomers, with retention times calibrated against racemic mixtures. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively acylates one enantiomer, achieving >90% ee . Circular dichroism (CD) or polarimetry (specific rotation) quantifies ee, supported by HPLC with a chiral stationary phase .

Q. How do pH and temperature affect the stability of [1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol in aqueous solutions?

  • Methodological Answer : Stability studies in buffered solutions (pH 3–10, 25–60°C) reveal degradation via two pathways:
  • Acidic conditions (pH <5) : Protonation of the amine group leads to intramolecular cyclization, forming a six-membered lactam (confirmed by LC-MS) .
  • Alkaline conditions (pH >8) : Base-catalyzed oxidation of the alcohol to a ketone, detected via FT-IR loss of -OH stretch. Arrhenius modeling predicts a shelf-life of >6 months at 4°C (pH 7.4) .

Q. How can computational modeling predict the bioactive conformation of [1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol in enzyme-binding studies?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes the molecular geometry, identifying low-energy conformers. Docking simulations (AutoDock Vina) against target enzymes (e.g., cyclooxygenase-2) prioritize poses with hydrogen bonding between the methanol group and catalytic residues (e.g., Tyr385). Molecular dynamics (MD) over 100 ns validates stability of the ligand-enzyme complex .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or NMR data for this compound?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. For example:
  • Melting point variation (e.g., 120–125°C) : Perform DSC-TGA to distinguish polymorphs (endothermic peaks) vs. solvent-inclusive crystals (weight loss below 100°C) .
  • NMR shifts : Compare spectra in identical solvents (e.g., DMSO-d₆ vs. CDCl₃). Paramagnetic impurities (e.g., Fe³⁺) can broaden peaks; chelate with EDTA and re-analyze .

Quality Control & Impurity Profiling

Q. What analytical methods are recommended for identifying and quantifying synthetic impurities in this compound?

  • Methodological Answer :
  • HPLC-DAD/ELSD : A C18 column (gradient: 5–95% acetonitrile/0.1% TFA) detects unreacted starting materials (Rt = 3.2 min) and oxidation byproducts (Rt = 5.8 min). Limit of quantification (LOQ) ≤0.1% .
  • LC-MS/MS : Identifies trace impurities (e.g., N-alkylated derivatives) via fragmentation patterns (m/z 230 → 185) .

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